2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid
Description
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO8/c1-20-9-3-6(7(12(16)17)4-11(14)15)8(13(18)19)5-10(9)21-2/h3,5,7H,4H2,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBTJCGXNRHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CC(=O)O)C(=O)O)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid typically involves the nitration of 4,5-dimethoxybenzene followed by a series of reactions to introduce the succinic acid moiety. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then subjected to a Friedel-Crafts acylation reaction to introduce the succinic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups and succinic acid moiety also play a role in modulating the compound’s activity and interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues with Nitro and Methoxy Substituents
Key Compounds :
4,5-Dimethoxy-2-nitrobenzoic acid (CAS: 4998-07-6, Similarity: 0.94): Shares the dimethoxy-nitro-phenyl motif but replaces the succinic acid chain with a single carboxylic acid group. This reduces hydrogen-bonding capacity and alters acidity (pKa) compared to the target compound .
4',5'-Dimethoxy-2'-nitroacetophenone (CAS: 4101-32-0, Similarity: 0.93): Features an acetophenone backbone instead of succinic acid, limiting its ability to form salts or participate in acid-base reactions .
Impact of Backbone Differences :
- The succinic acid moiety in the target compound enhances water solubility compared to benzoic acid or acetophenone derivatives due to its dual carboxylic acid groups.
Anti-Inflammatory Succinic Acid Derivatives
Comparative Compounds :
Structural and Functional Differences :
Key Observations :
- The tert-butyl and hydroxy groups in anti-inflammatory derivatives improve bioactivity and safety profiles by balancing lipophilicity and polarity.
Succinic Acid Derivatives in Natural Products
Natural Analogues :
Functional Contrast :
- The target compound’s nitroaromatic structure confers UV absorption and photochemical reactivity absent in plain succinic acid.
- Natural succinic acid derivatives prioritize metabolic roles (e.g., Krebs cycle intermediates), whereas synthetic analogues like this compound are tailored for specialized applications (e.g., chemical synthesis or niche bioactivity studies).
Biological Activity
2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, including antioxidant properties, enzyme inhibition, and implications for therapeutic applications.
- Chemical Formula : C12H13N1O6
- Molecular Weight : 267.24 g/mol
- CAS Number : 100193-44-0
Antioxidant Properties
Recent studies have indicated that compounds related to this compound exhibit significant antioxidant activities. In vitro assays demonstrated that several derivatives showed potent free radical scavenging abilities comparable to established antioxidants like ascorbic acid and resveratrol .
| Compound | ORAC Value (%) | Comparison |
|---|---|---|
| 4a | >30 | Comparable to ascorbic acid |
| 4d | >30 | Comparable to resveratrol |
| 4g | >30 | Comparable to trolox |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. The inhibition percentages observed were significant, suggesting potential therapeutic applications .
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase (AChE) | >30 |
| Butyrylcholinesterase (BuChE) | >30 |
The mechanism of action for this compound appears to involve the modulation of enzyme activity through competitive inhibition. This interaction likely enhances acetylcholine levels in the synaptic cleft, improving cognitive functions affected in neurodegenerative diseases .
Case Studies
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of derivatives of this compound on neuronal cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage, supporting their potential use in neurodegenerative disease treatment .
- Antimicrobial Activity Assessment : Another research effort focused on the antimicrobial properties of related compounds. The findings suggested that derivatives exhibited notable activity against various bacterial strains, indicating a potential role in developing new antimicrobial agents.
Q & A
Q. Common Side Reactions :
- Ester Hydrolysis : Minimized by using anhydrous conditions and catalytic H₂SO₄ .
- Byproduct Formation : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .
Basic: How can researchers validate the purity of this compound, and what analytical standards are recommended?
Answer :
Purity Validation :
Q. Reference Standards :
- Environmentally certified standards (e.g., nitrodibenzofuran analogs ) ensure calibration accuracy.
- Cross-validate with commercial nitroaromatic succinates (e.g., 2-nitrophenyl-β-D-galactopyranoside ).
Advanced: How does the electronic effect of the nitro group influence the compound’s reactivity in esterification or amidation reactions?
Answer :
The nitro group is a strong electron-withdrawing group (EWG), which:
Activates the Aryl Ring : Facilitates nucleophilic substitution at the ortho/para positions .
Reduces Carboxylic Acid Reactivity : Decreases pKa of the succinic acid moiety, requiring stronger coupling agents (e.g., DCC/DMAP) for esterification .
Q. Experimental Design :
- Kinetic Studies : Monitor reaction progress via IR (disappearance of -OH stretch at 2500–3000 cm⁻¹) .
- Competitive Experiments : Compare reactivity with non-nitrated analogs (e.g., 4,5-dimethoxy derivatives ).
Data Contradiction: How should researchers resolve discrepancies in reported spectral data for this compound?
Answer :
Discrepancies may arise from:
Q. Resolution Protocol :
Reproduce Conditions : Use identical solvent systems and instrumentation as cited studies.
Spiking Experiments : Add authentic samples (e.g., nitrocinnamic acid ) to confirm peak assignments.
Collaborative Validation : Cross-check data with repositories like PubChem .
Advanced: What role does steric hindrance from the dimethoxy groups play in this compound’s biological interactions?
Answer :
The 4,5-dimethoxy groups:
Q. Case Study :
- Enzyme Assays : Test inhibition of nitroreductases using UV-Vis (λmax = 420 nm for nitro-to-amine conversion) .
- Molecular Docking : Compare binding poses with non-methoxylated analogs (e.g., 2-nitrophenylsuccinic acid ).
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
